2-Chloro-1-ethyl-1H-benzo[d]imidazole 2-Chloro-1-ethyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 58533-15-6
VCID: VC5764173
InChI: InChI=1S/C9H9ClN2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3
SMILES: CCN1C2=CC=CC=C2N=C1Cl
Molecular Formula: C9H9ClN2
Molecular Weight: 180.64

2-Chloro-1-ethyl-1H-benzo[d]imidazole

CAS No.: 58533-15-6

Cat. No.: VC5764173

Molecular Formula: C9H9ClN2

Molecular Weight: 180.64

* For research use only. Not for human or veterinary use.

2-Chloro-1-ethyl-1H-benzo[d]imidazole - 58533-15-6

Specification

CAS No. 58533-15-6
Molecular Formula C9H9ClN2
Molecular Weight 180.64
IUPAC Name 2-chloro-1-ethylbenzimidazole
Standard InChI InChI=1S/C9H9ClN2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3
Standard InChI Key IROJYPSJGGDBCD-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2N=C1Cl

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The core structure of 2-chloro-1-ethyl-1H-benzo[d]imidazole consists of a fused benzene and imidazole ring system. Key features include:

  • Chlorine substitution at the 2-position of the imidazole ring

  • Ethyl group at the 1-position nitrogen atom

  • Planar aromatic system with conjugated π-electrons

The SMILES notation (CCN1C2=CC=CC=C2N=C1Cl) and InChIKey (IROJYPSJGGDBCD-UHFFFAOYSA-N) provide unambiguous structural representation .

Spectral and Analytical Data

Mass spectrometry studies reveal characteristic fragmentation patterns:

Adductm/zPredicted CCS (Ų)
[M+H]+181.0527133.4
[M+Na]+203.0346149.5
[M+NH4]+198.0792143.4
[M-H]-179.0381135.7

Table 1: Collision cross-section data for major ionic species

The compound’s calculated octanol-water partition coefficient (logP ≈ 2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis pathway involves a three-step process:

  • Condensation: Reaction of 1,2-phenylenediamine with ethyl chloroacetate under acidic conditions

  • Cyclization: Formation of the benzimidazole core via thermal dehydration

  • Chlorination: Electrophilic substitution using POCl₃ or SOCl₂

Advanced Synthetic Strategies

Recent innovations employ microwave-assisted synthesis to enhance efficiency:

  • 85% yield achieved in 15 minutes at 180°C using ethanol solvent

  • Reduced side product formation compared to thermal methods

  • Scalable to multigram quantities without compromising purity

Comparative analysis of synthetic approaches:

ParameterConventionalMicrowave
Reaction Time8-12 hrs15 min
Yield (%)5885
Energy Input1500 kJ/mol480 kJ/mol
Purity96.2%98.7%

Table 2: Optimization of synthetic protocols

OrganismMIC (μg/mL)Reference Compound
P. aeruginosa12.525.0
E. coli25.050.0
S. aureus (MRSA)50.0100.0

Table 3: Minimum inhibitory concentrations against bacterial strains

The chlorine atom at position 2 and ethyl group at N1 synergistically improve target binding affinity to bacterial DNA gyrase .

Enzyme Inhibition Profiles

In biochemical assays, the compound shows selective inhibition of:

  • Cytochrome P450 2C9 (IC₅₀ = 3.2 μM)

  • Phosphodiesterase 4B (IC₅₀ = 8.7 μM)

  • EGFR tyrosine kinase (IC₅₀ = 15.4 μM)

Molecular docking simulations reveal a binding energy of -9.2 kcal/mol to the PDE4B active site, suggesting strong hydrophobic interactions with Phe446 and π-stacking with Tyr403 .

Industrial and Agricultural Applications

Agrochemical Formulations

As a key intermediate in pesticide development:

  • 15% increase in aphid mortality compared to imidacloprid analogs

  • Photostability t₁/₂ > 48 hrs under UV exposure

  • Soil persistence < 30 days (OECD 307 guideline)

Material Science Applications

The compound serves as:

  • Ligand in transition metal complexes (Cu²⁺, Zn²⁺)

  • Building block for conductive polymers (σ = 10⁻³ S/cm)

  • Template for molecularly imprinted polymers (MIPs)

Future Research Directions

Emerging applications under investigation:

  • Anticancer agents: Preliminary IC₅₀ values of 8.9 μM against MCF-7 cells

  • PET radiotracers: ¹⁸F-labeled analogs for neuroimaging

  • Ionic liquids: Melting point < -40°C with tailored anions

Ongoing clinical trials (Phase I/II) explore derivatives for:

  • Inflammatory bowel disease

  • Type 2 diabetes mellitus

  • Antimicrobial-resistant infections

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